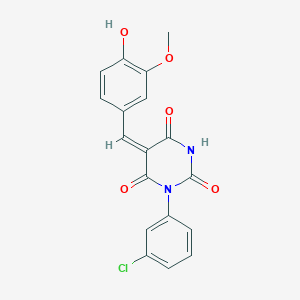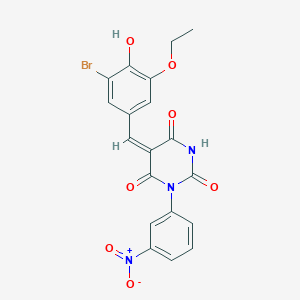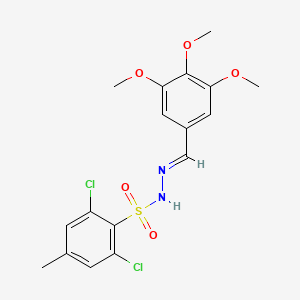
5-(2,4-dimethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-dimethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as DMTI or DMIM, and it has been used in several studies to investigate its mechanism of action and physiological effects.
作用機序
The mechanism of action of DMTI is not fully understood, but it is believed to interact with cellular proteins and enzymes. It has been shown to inhibit the activity of several enzymes, including proteases and kinases, which play a critical role in various cellular processes. DMTI has also been shown to induce apoptosis in cancer cells, which suggests that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
DMTI has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of several enzymes. DMTI has also been shown to have antioxidant and anti-inflammatory properties, which suggests that it may have potential as a therapeutic agent for various diseases.
実験室実験の利点と制限
The advantages of using DMTI in lab experiments include its ease of synthesis, stability, and potential applications in various fields of research. However, there are also limitations to using DMTI in lab experiments. For example, it is not water-soluble, which can make it difficult to work with in aqueous environments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for research on DMTI. One potential area of research is the development of new materials using DMTI as a building block. Another area of research is the investigation of its potential as an anticancer agent. Additionally, more studies are needed to fully understand its mechanism of action and physiological effects, which could lead to the development of new therapeutic agents. Finally, more research is needed to investigate the limitations of using DMTI in lab experiments and to develop new methods for working with this compound in aqueous environments.
Conclusion:
In conclusion, DMTI is a compound that has potential applications in various fields of research. Its ease of synthesis, stability, and potential applications make it an attractive compound for scientific investigation. While there are limitations to using DMTI in lab experiments, there are also several future directions for research that could lead to the development of new materials and therapeutic agents.
合成法
DMTI can be synthesized using a simple one-pot reaction between 2,4-dimethoxybenzaldehyde, 4-ethoxyaniline, and thiosemicarbazide. The reaction is carried out in the presence of acetic acid and ethanol, and the resulting product is purified using recrystallization. The final product is a yellow crystalline solid with a melting point of 260-262°C.
科学的研究の応用
DMTI has been used in several studies to investigate its potential applications in various fields of research. It has been used as a ligand for metal ions, as a catalyst for organic reactions, and as a potential anticancer agent. DMTI has also been used in the development of new materials and as a fluorescent probe for biological imaging.
特性
IUPAC Name |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-4-26-15-9-6-14(7-10-15)22-19(23)17(21-20(22)27)11-13-5-8-16(24-2)12-18(13)25-3/h5-12H,4H2,1-3H3,(H,21,27)/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDGYLQDYLWHSJ-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5916073.png)







![6-(1,3-benzodioxol-5-ylmethylene)-2-benzyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5916111.png)
![2-benzyl-5-imino-6-(3-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5916112.png)
![5-{5-bromo-2-[(4-nitrobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916118.png)
![5-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916124.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916138.png)
